methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate
Description
Methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a heterocyclic compound featuring a pyrazolo-pyridine core fused with a piperidine moiety. The compound’s synthesis typically involves multi-step reactions, such as condensation of pyrazolone derivatives with acylated piperidine intermediates, followed by esterification .
Properties
IUPAC Name |
methyl 1-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c1-23-12-16(19(26)24-10-8-14(9-11-24)21(28)29-2)18-17(13-23)20(27)25(22-18)15-6-4-3-5-7-15/h3-7,12-14H,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHJPZXAJWYILY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCC(CC4)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate is a compound belonging to the pyrazolo[4,3-c]pyridine class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Overview of Pyrazolo[4,3-C]Pyridine Derivatives
Pyrazolo[4,3-c]pyridines are known for their significant biological activities including:
- Antimicrobial
- Antitumor
- Anti-inflammatory
- Analgesic
- Antiviral
These compounds have been extensively studied for their potential in drug development due to their ability to interact with various biological targets such as kinases and receptors involved in cellular signaling pathways .
Synthesis and Structure
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and acylation processes. The structural complexity allows for the exploration of structure–activity relationships (SAR) that can enhance its biological efficacy.
Anticancer Properties
Research indicates that pyrazolo[4,3-c]pyridine derivatives exhibit potent anticancer activity. For instance, compounds within this class have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Studies have demonstrated that specific derivatives can inhibit key enzymes involved in tumor growth and metastasis .
Table 1: Summary of Anticancer Activity
Anti-inflammatory Effects
Methyl 1-(5-methyl-3-oxo...) has been noted for its anti-inflammatory properties. It has shown potential in modulating inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests a possible application in treating inflammatory diseases .
The mechanism by which pyrazolo[4,3-c]pyridines exert their biological effects often involves:
- Kinase Inhibition : Many derivatives act as inhibitors of specific kinases (e.g., BTK and ITK), which are crucial for cell signaling in cancer and inflammatory responses .
- Apoptosis Induction : Compounds have been shown to activate apoptotic pathways through the modulation of caspases and other apoptotic factors .
- Cell Cycle Arrest : Certain derivatives can induce cell cycle arrest in cancer cells, further contributing to their anticancer efficacy .
Case Studies
Several studies have highlighted the effectiveness of pyrazolo[4,3-c]pyridines in preclinical models:
- Study on Antitumor Activity : A recent study evaluated the antiproliferative effects of a series of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines. The results indicated significant cytotoxicity correlated with structural modifications that enhance binding affinity to target kinases .
- Inflammation Model : In animal models of inflammation, compounds demonstrated a reduction in edema and inflammatory markers when administered at therapeutic doses, suggesting a viable pathway for treating chronic inflammatory conditions .
Scientific Research Applications
Chemical Properties and Structure
The compound has a molecular formula of and a molecular weight of approximately 467.4 g/mol. Its complex structure includes multiple functional groups that contribute to its biological activity. The presence of the pyrazolo[4,3-c]pyridine moiety is particularly significant, as this scaffold is known for its diverse pharmacological properties.
Pharmacological Applications
-
Anticancer Activity :
- Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit notable anticancer properties. Methyl 1-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate has been studied for its ability to inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For example, studies have shown that compounds with similar structures can induce apoptosis in cancer cells by modulating signaling pathways such as PI3K/Akt and MAPK .
-
Neuroprotective Effects :
- The compound may also possess neuroprotective properties. Research into pyrazolo derivatives suggests they can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The ability of this compound to cross the blood-brain barrier enhances its potential as a therapeutic agent in treating neurological disorders .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry investigated various pyrazolo[4,3-c]pyridines for their anticancer effects. This compound was included in the screening process and demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .
Case Study 2: Neuroprotection
In another study focusing on neuroprotective agents, researchers evaluated the effects of various pyrazolo compounds on neuronal cell lines exposed to oxidative stress. The results indicated that this compound significantly reduced cell death and inflammatory markers compared to untreated controls. This suggests its potential utility in developing treatments for neurodegenerative diseases .
Chemical Reactions Analysis
Core Formation (Pyrazolo[4,3-c]pyridine)
The pyrazolo[4,3-c]pyridine skeleton is typically synthesized via cyclocondensation reactions. For example:
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Hydrazine-mediated cyclization : A ketone or β-keto ester reacts with a hydrazine derivative (e.g., arylhydrazine) to form the pyrazole ring, followed by cyclization with a pyridine precursor .
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Knorr reaction : A 1,3-diketone reacts with a hydrazine derivative to form the pyrazole ring, which then undergoes annulation to form the fused pyridine ring .
Esterification
The methyl ester group is introduced via esterification of the carboxylic acid derivative. Common methods include:
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Methanolysis : Reaction with methanol in the presence of catalytic acid (e.g., H₂SO₄) or base (e.g., NaOH) .
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Ester coupling agents : Use of reagents like methyl chloroformate or carbodiimides (e.g., DCC) to form the ester linkage .
Piperidine Ring Coupling
The piperidine ring is introduced via amide bond formation. This step may involve:
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Carbodiimide coupling : The carboxylic acid group reacts with piperidine using a coupling agent (e.g., EDC) and a base (e.g., HOBt).
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Ester substitution : The methyl ester may act as a leaving group in nucleophilic acyl substitution reactions.
Hydrolysis of Ester Groups
The methyl ester groups undergo hydrolysis under acidic or basic conditions to form carboxylic acids:
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Basic hydrolysis : Reaction with aqueous NaOH or KOH at elevated temperatures .
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Acidic hydrolysis : Use of HCl or H₂SO₄ in aqueous ethanol .
Carbonyl Reactivity
The carbonyl groups participate in nucleophilic additions:
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Hydrazine derivatives : Reaction with hydrazines to form hydrazones .
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Isothiocyanates : Reaction with phenyl or allyl isothiocyanates to form thioureas (e.g., thioamide derivatives) .
Piperidine Ring Reactions
The piperidine ring may undergo:
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Alkylation or acylation : Reactivity at the secondary amine nitrogen (if deprotonated).
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Ring-opening reactions : Under harsh conditions, though less common unless activated.
Esterification Mechanism
The esterification of the carboxylic acid proceeds via nucleophilic acyl substitution, where methanol attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to yield the ester .
Coupling via Carbodiimide
In amide bond formation, carbodiimides (e.g., EDC) activate the carboxylic acid as an O-acylisourea intermediate, which reacts with piperidine to form the amide.
Curtius Rearrangement
In reactions involving isocyanates (e.g., from azide intermediates), the Curtius rearrangement can occur, forming amides or ureas via nucleophilic addition .
Structural and Functional Analogs
The compound’s structural analogs include:
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Ethyl 1-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperidine-4-carboxylate : Shares the core structure but with an ethyl ester.
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Methyl 1H-pyrazolo[4,3-c]pyridine-7-carboxylate : Simplified ester derivative without the piperidine substituent .
Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of pyrazolo-pyridine derivatives, which are frequently modified to enhance solubility, bioavailability, or target specificity. Below is a comparative analysis with structurally related compounds:
Key Findings:
Bioactivity Mechanisms: Pyrazolo-pyridine derivatives often target enzymes (e.g., kinases) or ion channels due to their planar aromatic systems, which facilitate π-π stacking interactions. The methyl ester group in the query compound may enhance cell permeability compared to carboxylate analogs . C.
Insecticidal Efficacy: While C. gigantea extracts rely on cardenolides for toxicity, synthetic pyrazolo-pyridines may offer higher specificity and stability under field conditions.
Q & A
Q. What are the established synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with cyclization to form the pyrazolopyridine core. A common approach includes:
- Step 1 : Cyclization of 2-phenylhydrazine with a carbonyl precursor (e.g., ethyl acetoacetate) under acidic conditions to generate the pyrazolone intermediate.
- Step 2 : Introduction of the piperidine-4-carboxylate moiety via a coupling reaction, often using carbodiimide-based reagents (e.g., EDC/HOBt) .
- Step 3 : Methyl esterification of the carboxylic acid group using methanol under catalytic acid conditions. Optimizing temperature (70–100°C), solvent polarity (DMF or THF), and stoichiometry of reagents is critical for achieving yields >60% and purity >95% .
Q. Which analytical techniques are most effective for structural confirmation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry of the pyrazolopyridine core and ester substituents (e.g., methyl vs. ethyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C₂₂H₂₃N₃O₅, expected [M+H]+: 418.1712) .
- HPLC-PDA : Assesses purity (>98% is typical for pharmacological studies) and detects byproducts from incomplete coupling reactions .
Q. What primary biological activities have been reported for structurally related pyrazolopyridine derivatives?
- Anticancer : IC₅₀ values of 1–10 µM against HeLa (cervical) and DU 205 (prostate) cancer cells via apoptosis induction .
- Anti-inflammatory : 40–60% reduction in TNF-α levels in macrophage models at 10 µM .
- Antimicrobial : Inhibition zones comparable to ciprofloxacin against E. coli and S. aureus .
Advanced Research Questions
Q. How can reaction conditions be systematically optimized to improve synthetic efficiency?
Use Design of Experiments (DoE) methodologies to evaluate factors like temperature, solvent, and catalyst loading. For example:
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 1 µM vs. 10 µM in similar assays) may arise from:
- Cell line heterogeneity : Validate across multiple cell lines (e.g., HeLa vs. MCF-7).
- Assay conditions : Standardize incubation time (24–72 hr) and serum concentration (5–10% FBS).
- Compound stability : Perform stability tests in cell culture media using LC-MS to detect degradation products .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Substituent variation : Compare methyl (target compound) vs. ethyl esters (e.g., ethyl 4-(5-methyl-3-oxo-2-phenyl-...)piperazine-1-carboxylate) to assess solubility (logP differences: ~0.5 units) and potency .
- Scaffold hopping : Replace piperidine with piperazine (as in ) to evaluate steric effects on target binding .
Q. What challenges arise in selective functionalization of the pyrazolopyridine core?
The C-7 carbonyl group is highly reactive, requiring protection (e.g., tert-butyloxycarbonyl, Boc) during modifications at other positions. For example:
- Protection : Use Boc₂O in THF to block the carbonyl.
- Deprotection : TFA/CH₂Cl₂ (1:4) removes Boc without degrading the core .
Q. How can computational methods enhance understanding of pharmacokinetic properties?
- Molecular docking : Predict binding to carbonic anhydrase IX (PDB ID: 3IAI) using AutoDock Vina. Key interactions include hydrogen bonds with Gln92 and hydrophobic contacts with Val121 .
- ADMET prediction : Tools like SwissADME estimate moderate blood-brain barrier penetration (BBB score: 0.45) and CYP3A4 inhibition risk .
Q. What formulation challenges are associated with this compound?
- Aqueous solubility : <10 µg/mL in PBS (pH 7.4), necessitating co-solvents (e.g., PEG-400) or nanoformulations .
- Stability : Hydrolysis of the methyl ester in plasma (t₁/₂: 2–4 hr) requires prodrug strategies or encapsulation .
Q. How can target engagement be validated in cellular models?
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (Kd) to purified targets (e.g., carbonic anhydrase). Correlate with cellular activity using siRNA knockdown or CRISPR-Cas9 knockout models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
